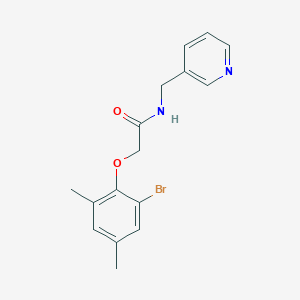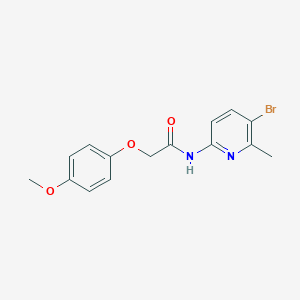![molecular formula C23H29N3O3 B250788 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B250788.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X is not fully understood, but research suggests that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to changes in cell behavior, including the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and proliferation. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its specificity for cancer cells, which reduces the potential for off-target effects. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to be effective in various cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X. One area of interest is the development of more efficient synthesis methods to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X and its potential as a therapeutic agent. Other future directions include exploring the potential of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in combination with other cancer treatments, as well as investigating its potential in other diseases beyond cancer.
Synthesemethoden
Compound X can be synthesized through a multi-step process involving the reaction of various chemical N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamides. The first step involves the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide. This intermediate product is then reacted with 4-isopropylphenol and chloroacetyl chloride to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C23H29N3O3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)19-4-10-22(11-5-19)29-16-23(28)24-20-6-8-21(9-7-20)26-14-12-25(13-15-26)18(3)27/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
WUOKNRURGNLHSY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)




![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)